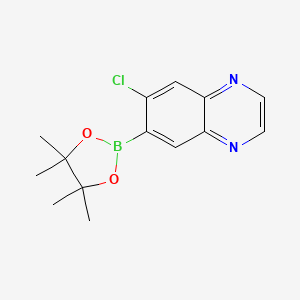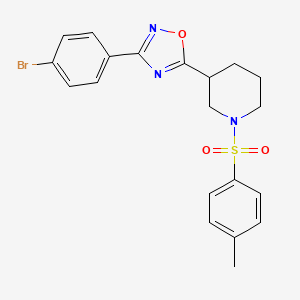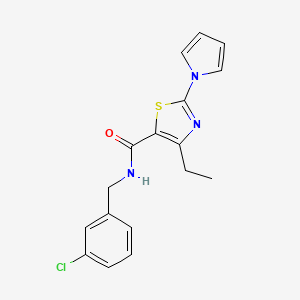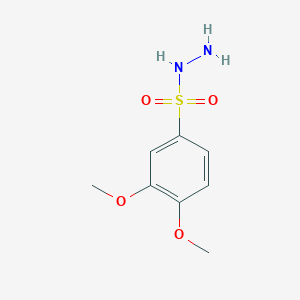![molecular formula C15H12ClN5S2 B2961056 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride CAS No. 2034473-34-0](/img/structure/B2961056.png)
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a series of molecules that have been synthesized and evaluated for their activin receptor-like kinase 5 (ALK5) and p38α mitogen activated protein (MAP) kinase inhibitory activities . It is a derivative of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methylpyridin-2-yl)pyrazole .
Synthesis Analysis
The synthesis of this compound involves the use of electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .Molecular Structure Analysis
The molecular structure of this compound is based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors .Chemical Reactions Analysis
This compound has been evaluated for its inhibitory activities in enzymatic assays . The most active compound in the series, 22c, inhibited ALK5 phosphorylation with an IC50 value of 0.030μM in the enzymatic assay .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be modified by varying the donor groups while keeping the BTZ acceptor group the same . This allows for the systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
A study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds, which are closely related to the chemical structure of interest, demonstrated significant biological activities. Specifically, some compounds exhibited high DNA protective ability and showed strong antimicrobial activity against S. epidermidis. Additionally, these compounds displayed cytotoxicity on cancer cell lines, highlighting their potential in cancer research and treatment. The study also included molecular docking studies to examine the anti-cancer and anti-bacterial properties, suggesting potential utilization with chemotherapy drugs for more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Fluorescence Studies in Bioactive Compounds
Matwijczuk et al. (2018) conducted fluorescence studies on methylamino-1,3,4-thiadiazol-2-yl benzene-1,3-diol compounds, which share a structural similarity with the compound . Their research showed that these compounds exhibit interesting fluorescence effects in aqueous solutions at different pH levels. The study's findings are significant as they highlight the impact of the secondary amine moiety on the fluorescence effects observed along the range of solvents tested. This research is accompanied by molecular modeling, providing hypotheses on the microscopic origins of the phenomena observed (Matwijczuk et al., 2018).
Anticancer Activity of Thiadiazole Analogues
Krishna et al. (2020) synthesized and evaluated 1,3,4-thiadiazole analogues for their anticancer activity. They found that some derivatives exhibited significant in vitro and in vivo anticancer activity, particularly against human breast adenocarcinoma cells. This study emphasizes the potential of thiadiazole derivatives in developing new anticancer agents (Krishna et al., 2020).
Molecular Aggregation and Solvent Effects
Matwijczuk et al. (2016) investigated the solvent effects on molecular aggregation in thiadiazole derivatives. They found that the aggregation processes in these compounds are influenced by the structure of the substituent group. This study provides insights into the molecular behavior of thiadiazole derivatives in different solvent environments, which is crucial for their application in various scientific fields (Matwijczuk et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of this compound are primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants . The compound has been used to detect PAAs among various amines .
Mode of Action
The compound interacts with its targets through a static quenching process . This process is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and interaction with PAAs
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which may influence its pharmacokinetic properties.
Result of Action
The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. The compound is known to exhibit high stability , which suggests it may be resistant to various environmental conditions.
Eigenschaften
IUPAC Name |
4-(2,1,3-benzothiadiazol-5-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S2.ClH/c1-9-4-5-16-7-13(9)17-15-18-14(8-21-15)10-2-3-11-12(6-10)20-22-19-11;/h2-8H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUOMVBLRPOQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2960973.png)

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(2-methoxyphenyl)propanoyl]piperidine](/img/structure/B2960975.png)

![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2960977.png)
![Methyl 5-fluoro-1H-benzo[D]imidazole-2-carboxylate hcl](/img/structure/B2960978.png)






![2-benzyl-N,N-dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B2960995.png)
![Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate](/img/structure/B2960996.png)